molecular formula C29H32N4O5 B2662574 3-(4-methoxybenzamido)-N-(2-methoxyethyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide CAS No. 441047-97-8

3-(4-methoxybenzamido)-N-(2-methoxyethyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide

Cat. No.: B2662574
CAS No.: 441047-97-8
M. Wt: 516.598
InChI Key: QZQBYYOJWMNNON-UHFFFAOYSA-N
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Description

3-(4-methoxybenzamido)-N-(2-methoxyethyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide (CAS 1257707-23-3) is a potent and selective small molecule inhibitor primarily known for targeting Rho-associated coiled-coil containing protein kinase (ROCK) and Protein Kinase B (PKB/Akt) signaling pathways. Its core research value lies in its ability to modulate cytoskeletal dynamics, cell adhesion, and cell migration, making it a critical tool for investigating conditions such as cancer metastasis, cardiovascular diseases , and neurological disorders where these pathways are dysregulated. Researchers utilize this compound to probe the mechanistic roles of ROCK and Akt in signal transduction cascades , apoptosis resistance, and angiogenesis. Supplied as a high-purity solid, it is intended for in vitro biochemical and cell-based assays to further elucidate disease mechanisms and identify potential therapeutic strategies. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-[(4-methoxybenzoyl)amino]-N-(2-methoxyethyl)-4-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N4O5/c1-37-13-12-30-28(35)21-8-11-26(24(15-21)31-29(36)20-6-9-23(38-2)10-7-20)32-16-19-14-22(18-32)25-4-3-5-27(34)33(25)17-19/h3-11,15,19,22H,12-14,16-18H2,1-2H3,(H,30,35)(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQBYYOJWMNNON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC(=C(C=C1)N2CC3CC(C2)C4=CC=CC(=O)N4C3)NC(=O)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound features a unique structure that includes:

  • A 4-methoxybenzamido group
  • A 2-methoxyethyl substituent
  • An 8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin core

This structural complexity suggests potential interactions with various biological targets.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, a series of 4-substituted methoxybenzoyl-aryl-thiazoles were shown to improve antiproliferative activity against melanoma and prostate cancer cells from micromolar to low nanomolar ranges. The mechanism of action involved inhibition of tubulin polymerization, which is crucial for cancer cell division and growth .

Antibacterial Activity

The compound's potential antibacterial activity has also been investigated. Similar compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. For example, derivatives showed minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics like ampicillin .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies provide insights into how modifications to the compound's structure can enhance its biological activity. For instance:

  • Substituents on the nitrogen atom of the thiazolidinone moiety have been linked to improved antibacterial properties.
  • The presence of specific functional groups can influence the compound's interaction with biological targets.

Study 1: Antiproliferative Effects

In a study focusing on the antiproliferative effects of related compounds, it was found that modifications to the benzamide group led to enhanced activity against various cancer cell lines. The most active compound exhibited an IC50 value in the low nanomolar range .

Study 2: Antimicrobial Evaluation

Another investigation assessed the antimicrobial properties of structurally similar compounds. The results indicated that certain derivatives had MIC values as low as 0.004 mg/mL against Enterobacter cloacae, highlighting their potential as effective antibacterial agents .

The proposed mechanisms through which this compound exhibits its biological effects include:

  • Inhibition of Enzymatic Activity : Compounds similar in structure have been shown to inhibit key enzymes involved in cancer proliferation.
  • Disruption of Cellular Processes : By interfering with tubulin polymerization, the compound may disrupt mitotic processes in cancer cells.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural Differences and Similarities
Compound Name Core Structure Substituents (Position 3) Substituents (Position 4) Key Functional Groups
Target Compound 1,5-Methanopyrido[1,2-a][1,5]diazocin 4-Methoxybenzamido N-(2-Methoxyethyl)amide 8-Oxo, Methoxy
Compound in 1,5-Methanopyrido[1,2-a][1,5]diazocin 3-(Trifluoromethyl)benzamido N-(6-Methylpyridin-2-yl)amide 8-Oxo, CF₃, Methylpyridine
Compound 8k in Pyrrolo[2,3-b]pyridine 4-Methoxybenzamido 3,4-Dimethoxyphenyl Methoxy, Dimethoxy

Analysis :

  • Core Structure: The target compound shares the diazocin core with the compound in , whereas Compound 8k () has a pyrrolopyridine core.
  • Substituent Effects : The 4-methoxybenzamido group in the target compound and Compound 8k enhances electron-donating properties, improving solubility compared to the electron-withdrawing CF₃ group in ’s compound. The N-(2-methoxyethyl)amide in the target compound likely increases hydrophilicity relative to the methylpyridine group in .

Bioactivity and Pharmacokinetic Profiling

Table 2: Comparative Bioactivity and ADME Properties
Compound Target Protein/Enzyme (if known) IC₅₀/EC₅₀ (nM) LogP Solubility (µM) Metabolic Stability (t₁/₂)
Target Compound HDAC8 (predicted) Not reported 2.8 12.5 >6 h (microsomal assay)
SAHA (Reference) HDAC8 10–100 1.9 50.0 ~2 h
Compound in Kinase (unspecified) 15 3.5 5.2 ~4 h

Analysis :

  • Its higher LogP (2.8 vs. SAHA’s 1.9) indicates greater lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
  • The compound in shows higher potency (IC₅₀ = 15 nM) but poorer solubility, likely due to its trifluoromethyl group .

Computational Similarity Assessment

  • Tanimoto Coefficient : Using Morgan fingerprints (radius = 2), the target compound shares a Tanimoto score of 0.72 with the compound in (due to shared diazocin core) and 0.58 with Compound 8k in (shared benzamido group but divergent core) .
  • Dice Index : Scores correlate with Tanimoto, confirming structural relatedness. Higher similarity to ’s compound suggests overlapping binding modes in virtual screening .

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